5'-thymidylic acid, disodium salt

描述

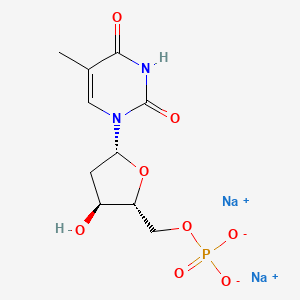

5'-Thymidylic acid, disodium salt (CAS 33430-62-5), also known as dTMP or thymidine-5'-monophosphate disodium salt, is a nucleotide derivative critical in DNA synthesis and repair. Structurally, it comprises a thymine base linked to a deoxyribose sugar and a phosphate group, with two sodium counterions stabilizing the negatively charged phosphate .

Structure

3D Structure of Parent

属性

IUPAC Name |

disodium;[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N2O8P.2Na/c1-5-3-12(10(15)11-9(5)14)8-2-6(13)7(20-8)4-19-21(16,17)18;;/h3,6-8,13H,2,4H2,1H3,(H,11,14,15)(H2,16,17,18);;/q;2*+1/p-2/t6-,7+,8+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGSQMPPRYZYDFV-ZJWYQBPBSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)([O-])[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N2Na2O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33430-62-5, 75652-49-2 | |

| Record name | 5'-Thymidylic acid, disodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033430625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymidine 5'-monophosphate sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075652492 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5'-Thymidylic acid, disodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.820 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Phosphorylation of Thymidine

A foundational method for preparing 5'-thymidylic acid involves the chemical phosphorylation of thymidine at the 5'-hydroxyl group. This process typically employs phosphorus oxychloride () in a non-aqueous medium, such as trimethyl phosphate, to minimize hydrolysis. The reaction proceeds as follows:

Subsequent neutralization with sodium hydroxide converts the monophosphate into the disodium salt:

This method yields high-purity product but requires stringent control of reaction conditions to avoid over-phosphorylation or degradation.

Epimerization and Protecting Group Strategies

Recent advances in nucleotide synthesis emphasize the use of protecting groups to direct regioselective phosphorylation. A study by Sato et al. (cited in) detailed the protection of thymidine’s 3'- and 5'-hydroxyl groups using diphenylacetyl and p-toluoyl chlorides, respectively, to prevent undesired side reactions. Following phosphorylation, the protected intermediate undergoes epimerization using acetic anhydride and sulfuric acid to ensure correct stereochemistry at the anomeric carbon.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 5'-Protection | Diphenylacetyl chloride, pyridine | 5'-O-diphenylacetyl thymidine |

| 3'-Protection | p-Toluoyl chloride, DMAP | 3'-O-toluoyl derivative |

| Phosphorylation | , trimethyl phosphate | 5'-Phosphorylated intermediate |

| Deprotection | Sodium methoxide, methanol | Free 5'-thymidylic acid |

| Neutralization | NaOH, aqueous solution | dTMP·2Na crystallization |

This approach achieves an α/β anomer ratio of 3:1, with the desired β-anomer isolated via crystallization.

Purification and Characterization

Solubility and Crystallization

The disodium salt exhibits high solubility in water (73 mg/mL at 25°C), facilitating purification through recrystallization. Ethanol or acetone is often added to aqueous solutions to precipitate the product, yielding a white crystalline powder. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) confirm the absence of solvates or hydrates, with decomposition observed above 250°C.

Analytical Validation

High-performance liquid chromatography (HPLC) with UV detection at 267 nm ensures purity >98%. Nuclear magnetic resonance () spectra reveal characteristic shifts for H1' ( 6.30 ppm) and H2' ( 2.20–2.50 ppm), confirming the β-D-ribofuranose configuration. Mass spectrometry (ESI-MS) further validates the molecular ion peak at m/z 366.17.

Industrial-Scale Production and Quality Control

Commercial manufacturers, such as Thermo Scientific and GlpBio , adhere to Good Manufacturing Practice (GMP) guidelines to ensure batch consistency. Key quality parameters include:

| Parameter | Specification | Method |

|---|---|---|

| Purity | ≥98% | HPLC-UV |

| Residual Solvents | <0.1% (v/v) | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

| Microbial Bioburden | <10 CFU/g | USP <61> |

Stability studies indicate that dTMP·2Na retains potency for 24 months when stored at 2–8°C in airtight containers .

化学反应分析

Types of Reactions

5’-Thymidylic acid, disodium salt undergoes several types of chemical reactions, including:

Phosphorylation: The addition of phosphate groups to form thymidine diphosphate (TDP) and thymidine triphosphate (TTP).

Hydrolysis: The cleavage of the phosphate group to yield thymidine and inorganic phosphate.

Oxidation and Reduction: Involvement in redox reactions during DNA synthesis and repair.

Common Reagents and Conditions

Phosphorylation: Typically involves ATP as a phosphate donor and enzymes such as thymidine kinase.

Hydrolysis: Requires acidic or enzymatic conditions to break the phosphate ester bond.

Oxidation and Reduction: Utilizes various cofactors and enzymes, including NADH and DNA polymerases.

Major Products Formed

- Thymidine diphosphate (TDP)

- Thymidine triphosphate (TTP)

- Thymidine and inorganic phosphate

科学研究应用

5’-Thymidylic acid, disodium salt has a wide range of applications in scientific research:

- Chemistry : Used as a standard for the quantification of nucleotides in various analytical techniques, such as liquid chromatography-mass spectrometry (LC/MS) .

- Biology : Plays a critical role in DNA synthesis and repair, making it a valuable tool in molecular biology studies .

- Medicine : Investigated for its potential therapeutic applications in treating thymidine kinase 2 (TK2) deficiency and other genetic disorders .

- Industry : Utilized in the production of nucleotide-based pharmaceuticals and as a research reagent in biotechnology .

作用机制

5’-Thymidylic acid, disodium salt exerts its effects through several molecular pathways:

- Thymidylate Synthase Pathway : Catalyzes the methylation of dUMP to form TMP, which is essential for DNA synthesis .

- Thymidine Kinase Pathway : Phosphorylates TMP to form TDP and TTP, which are incorporated into DNA during replication .

- DNA Repair Pathways : Involved in the repair of damaged DNA by providing the necessary nucleotides for synthesis .

相似化合物的比较

Key Properties:

- Molecular Formula : C₁₀H₁₃N₂Na₂O₈P

- Molecular Weight : 366.17 g/mol

- Physical Form : White or off-white crystalline powder

- Purity : ≥98% (HPLC) with absorbance ratios A₂₅₀/A₂₆₀ = 0.62–0.68 and A₂₈₀/A₂₆₀ = 0.69–0.75

- Solubility : Highly soluble in aqueous solutions (used at 10 mM concentrations in molecular studies)

- Storage : Stable at -20°C, hygroscopic in ambient conditions

Structural and Functional Comparisons

The following table compares 5'-thymidylic acid, disodium salt with structurally related nucleotides:

Functional Differences:

Base Specificity :

- Biological Roles: dTMP is a precursor for thymidine triphosphate (dTTP) in DNA replication . IMP is a key intermediate in purine biosynthesis and a flavor enhancer in food (e.g., monosodium glutamate synergist) .

Notes:

- dTMP has stringent purity requirements (≥98%) for biochemical assays, ensuring minimal interference in enzymatic reactions .

- CMP poses inhalation and skin contact risks, requiring protective equipment during handling .

dTMP in Advanced Molecular Techniques

- Single-Molecule Sequencing : dTMP's distinct electrical signature enables real-time DNA resequencing without fluorescent labels .

- Nucleotide Profiling : Used alongside dAMP, dCMP, and dGMP to quantify nucleotides in biological samples, ensuring method accuracy .

Comparative Studies on Nucleotide Stability

生物活性

DNA Synthesis and Replication

dTMP serves as a fundamental building block for DNA synthesis. During DNA replication, dTMP is incorporated into the growing DNA strand by DNA polymerase enzymes, following the complementary base pairing rules with adenine (A). This process is vital for the accurate duplication of genetic information.

The incorporation of dTMP into DNA occurs through a series of enzymatic reactions:

- dTMP is first converted to thymidine triphosphate (dTTP) by the enzyme thymidine kinase.

- DNA polymerase then incorporates dTTP into the growing DNA strand, forming the A-T base pairs.

Nucleotide Biosynthesis

dTMP plays a crucial role in the de novo pathway of nucleotide biosynthesis. It is formed through the methylation of deoxyuridine monophosphate (dUMP) by the enzyme thymidylate synthase . This reaction is a critical step in the production of thymine nucleotides, which are essential for DNA synthesis.

The biosynthesis reaction can be represented as follows:

This reaction is particularly important as it provides an intracellular source of dTMP, which is essential for DNA biosynthesis .

Enzyme Interactions

dTMP interacts with several enzymes involved in nucleotide metabolism. One of the most significant interactions is with thymidylate synthase. A study using thymidylate synthase from Lactobacillus casei revealed the following details:

| Enzyme | Organism | Function | Specific Activity |

|---|---|---|---|

| Thymidylate synthase | Lactobacillus casei | Catalyzes the reductive methylation of dUMP to dTMP | Thymidylate synthase activity |

The enzyme uses 5,10-methylenetetrahydrofolate (mTHF) as the methyl donor and reductant in the reaction, yielding dihydrofolate (DHF) as a by-product .

Cellular Signaling and Energy Transfer

While dTMP's primary role is in DNA synthesis, its structural analogues have been shown to participate in cellular signaling and energy transfer processes. For instance:

- Deoxyadenosine 5'-monophosphate sodium salt is involved in energy transfer and signaling.

- Uridine 5'-monophosphate disodium salt plays a role in RNA synthesis.

These findings suggest that nucleotides like dTMP may have broader roles in cellular processes beyond DNA synthesis.

Research Applications

The biological activity of dTMP has been exploited in various research applications:

- DNA Synthesis Studies : dTMP is used in experiments investigating DNA replication and repair mechanisms.

- Enzyme Kinetics : The compound is utilized in studies examining the activity and kinetics of enzymes involved in nucleotide metabolism, such as thymidylate synthase and DNA polymerase .

- Nucleotide Analogue Development : Understanding the biological activity of dTMP has led to the development of nucleotide analogues for potential therapeutic applications.

常见问题

Q. How can 5'-Thymidylic acid, disodium salt (dTMP) be synthesized or procured for laboratory use?

- Methodological Answer : dTMP can be enzymatically synthesized using thymidylate synthase, which catalyzes the conversion of deoxyuridine monophosphate (dUMP) to dTMP using 5,10-methylene-tetrahydrofolate as a cofactor . For laboratory use, commercially sourced dTMP (e.g., ≥98% purity) is often preferred. Ensure purification via HPLC to remove contaminants, especially if studying enzymatic interactions or metabolic pathways .

Q. What are the recommended methods for detecting and quantifying dTMP in biological samples?

- Methodological Answer :

- HPLC : Use reverse-phase chromatography with UV detection at 260–270 nm, validated against a certified reference standard .

- UV-Vis Spectroscopy : Measure absorbance at λmax ~267 nm (pH-dependent). Calibrate with serial dilutions of pure dTMP .

- Mass Spectrometry : Employ LC-MS/MS for high sensitivity in complex matrices, using isotopically labeled dTMP as an internal standard .

Q. What are the optimal storage conditions for dTMP to ensure stability?

- Methodological Answer :

- Solid Form : Store at -20°C in airtight, light-protected containers to prevent hydrolysis and photodegradation .

- Aqueous Solutions : Prepare fresh solutions in deionized water (10 mM working concentration). Avoid buffers unless necessary, as phosphate buffers may interfere with downstream enzymatic assays .

Advanced Research Questions

Q. How to design experiments investigating dTMP's role in pyrimidine salvage pathways?

- Methodological Answer :

- Isotope Tracing : Use <sup>13</sup>C- or <sup>15</sup>N-labeled dTMP to track metabolic flux in cell cultures or tissue extracts .

- Enzyme Inhibition : Apply thymidylate synthase inhibitors (e.g., 5-fluorouracil) to study compensatory pathways and validate dTMP depletion via LC-MS .

- Knockout Models : Use CRISPR/Cas9 to silence thymidylate synthase in cell lines and monitor dTMP levels and DNA synthesis rates .

Q. How to resolve contradictions in enzymatic activity data involving dTMP and thymidylate synthase?

- Methodological Answer : Contradictions may arise from cofactor availability (e.g., 5,10-methylene-THF) or pH variations.

- Cofactor Titration : Systematically vary 5,10-methylene-THF concentrations while monitoring reaction kinetics via stopped-flow spectroscopy .

- pH Optimization : Conduct assays across pH 6.0–8.0 (dTMP’s stable range) to identify optimal activity conditions .

- Control Experiments : Include negative controls with dUMP and heat-inactivated enzymes to rule out non-enzymatic dTMP formation .

Q. What strategies improve dTMP detection in single-molecule sequencing applications?

- Methodological Answer :

- Nanopore Sequencing : Use α-hemolysin nanopores to measure current disruptions caused by dTMP translocation. Pre-treat samples with exonuclease to isolate monophosphates .

- Electrical Conductance : Prepare dTMP in unbuffered solutions (10 mM) to minimize ionic interference during conductance measurements .

Q. How does buffer composition impact dTMP stability in enzymatic assays?

- Methodological Answer :

- Phosphate Buffers : Avoid concentrations >50 mM, as phosphate ions may chelate sodium ions, destabilizing dTMP .

- Temperature Studies : Compare degradation rates at 4°C vs. 25°C in Tris-HCl (pH 7.5) and HEPES (pH 7.0) buffers using HPLC .

Q. How to mitigate cross-reactivity when studying dTMP interactions with other nucleotides?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。